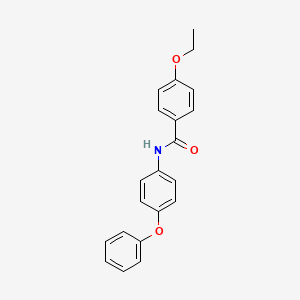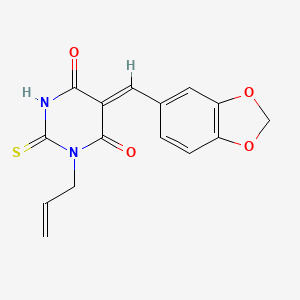![molecular formula C15H16N4O2S2 B5169505 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B5169505.png)
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound falls under the category of 1,3,4-thiadiazoles, a class known for its diverse pharmacological properties and applications in various chemical reactions. The synthesis of such compounds often involves reactions of thiadiazole derivatives with various reagents to introduce different functional groups, enhancing their chemical versatility.
Synthesis Analysis
The synthesis of related 1,3,4-thiadiazole compounds typically involves starting materials like ethanone derivatives, which undergo cyclo-condensation with other chemicals such as acetylacetone and aromatic aldehydes. A notable method for synthesizing thiadiazole derivatives includes the reaction of specific ethanone precursors with sulfur and primary or secondary amines, leading to the formation of thiadiazole rings through cyclo-condensation processes (Abdelhamid et al., 2016; Bhadraiah et al., 2021).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives, including the compound , can be elucidated using X-ray diffraction techniques. These compounds often exhibit complex intermolecular interactions, such as hydrogen bonds and π-π stacking, which are crucial for their chemical stability and reactivity (Ustabaş et al., 2017).
Chemical Reactions and Properties
1,3,4-Thiadiazole derivatives engage in various chemical reactions, including cycloadditions, where they can act as thiocarbonyl or azomethine ylides depending on the type of dipolarophile involved. These reactions are essential for the synthesis of novel compounds with potential biological activities (Sutcliffe et al., 2000).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystal structure, can significantly influence their chemical behavior and potential applications. These properties are typically characterized using spectroscopic methods and crystallography.
Chemical Properties Analysis
The chemical properties of 1,3,4-thiadiazole derivatives, such as reactivity towards various chemical reagents, acidity or basicity of the functional groups, and their ability to form stable complexes with metals or other organic compounds, are crucial for their application in chemical synthesis and pharmaceutical research.
References:
- Abdelhamid, A., Fahmi, A., & Baaiu, B. S. (2016). A Convenient Synthesis of Some New 1,3,4‐Thiadiazoles, Thiazoles, Pyrazolo[1,5‐a]pyrimidines, Pyrazolo[5,1‐c]triazine, and Thieno[3,2‐d]pyrimidines Containing 5‐Bromobenzofuran Moiety. Journal of Heterocyclic Chemistry, 53, 1292-1303.
- Bhadraiah, U. K., Basavanna, V., Gurudatt, D. M., et al. (2021). Bicyclic [1,3,4]Thiadiazolo[3,2-α]Pyrimidine Analogues: Novel One-Pot Three-Component Synthesis, Antimicrobial, and Antioxidant Evaluation.
- Ustabaş, R., Çoruh, U., Er, M., & Tahtaci, H. (2017). X-ray and Theoretical Studies of 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-phenylethanone. Crystallography Reports, 62, 1089-1094.
- Sutcliffe, O. B., Storr, R., Gilchrist, T. L., & Rafferty, P. (2000). Cycloadditions to pyrrolo[1,2-c]thiazoles and pyrazolo[1,5-c]thiazoles. Tetrahedron, 56, 10011-10021.
Mécanisme D'action
Target of Action
The primary target of this compound is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide .
Mode of Action
The compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation performed using AutoDock4 showed that the compound could interact well with the active site of the urease enzyme .
Biochemical Pathways
The inhibition of the urease enzyme affects the conversion of urea to ammonia and carbon dioxide . This enzyme is a cytoplasmic enzyme and could be found in several cells, including bacteria, fungi, algae, and some plant cells . The conversion of urea to ammonia leads to an increase in pH, which is essential for the survival of Helicobacter pylori .
Pharmacokinetics
The compound’s high activity against the urease enzyme suggests that it may have good bioavailability .
Result of Action
The inhibition of the urease enzyme by this compound can potentially disrupt the survival of Helicobacter pylori, a bacterium that colonizes the human stomach and causes gastrointestinal infection . The role of the urease enzyme is critical for the colonization of this bacterium .
Safety and Hazards
In vivo efficacy and toxicity evaluations of similar compounds have been performed . For example, a compound known as 14-O-[(2-amino-1,3,4-thiadiazol-5-yl)thioacetyl] mutilin (ATTM) was found to have a 50% lethal dose (LD 50) of 2304.4 mg/kg in an oral single-dose toxicity study . The no observed adverse effect level (NOAEL) for ATTM was 5 mg/kg .
Orientations Futures
Given their high activity against the urease enzyme, these compounds might be promising candidates for further evaluation . In particular, compound 7j shows more favorable interactions with the active site of the urease enzyme, which confirms its great inhibitory activity . Therefore, it might be a promising candidate for further evaluation .
Propriétés
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S2/c1-9-6-12(10(2)19(9)7-11-4-3-5-21-11)13(20)8-22-15-18-17-14(16)23-15/h3-6H,7-8H2,1-2H3,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJQKGSZFSUFKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=CO2)C)C(=O)CSC3=NN=C(S3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-{2-[(2,5-dichlorophenyl)sulfonyl]carbonohydrazonoyl}-2-methoxybenzyl)oxy]benzamide](/img/structure/B5169426.png)
![2-(3-methoxyphenyl)-2-oxoethyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B5169437.png)
![(5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5169447.png)
![1,8-dibromo-17-(3,4-dimethylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5169453.png)
![N-[2-(tert-butylthio)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B5169459.png)




![N-[4-(acetylamino)phenyl]-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5169483.png)
![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(4-fluorobenzyl)acetamide](/img/structure/B5169489.png)
![N-(3-bromophenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5169499.png)

